N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide
CAS No.: 1105238-40-1
Cat. No.: VC5123177
Molecular Formula: C21H16N4O5S
Molecular Weight: 436.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105238-40-1 |
|---|---|
| Molecular Formula | C21H16N4O5S |
| Molecular Weight | 436.44 |
| IUPAC Name | N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C21H16N4O5S/c1-14-22-18-12-11-15(13-17(18)21(26)24(14)16-7-3-2-4-8-16)23-31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13,23H,1H3 |
| Standard InChI Key | WNKLGOWKHXLFTC-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from quinazoline precursors. General steps include:
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Formation of the Quinazoline Core: Condensation of anthranilic acid or its derivatives with isatoic anhydride or similar reagents.
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Introduction of Substituents:
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Phenylation at the 3-position through Friedel-Crafts alkylation or related methods.
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Methylation at the 2-position using methylating agents like methyl iodide.
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Sulfonamide Formation:
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Reaction of the quinazoline derivative with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
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Nitro Substitution:
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Nitration of the benzene ring using nitric acid or nitrating mixtures.
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These steps are optimized for high yield and purity.
Biological Activities
Quinazoline derivatives, including this compound, are widely studied for their pharmacological properties. The presence of a sulfonamide group enhances biological activity due to its ability to interact with enzymes and receptors.
Potential Applications:
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Anticancer Activity:
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Quinazoline derivatives are known inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation.
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The nitro group may enhance electron-withdrawing effects, improving binding affinity to target proteins.
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Antimicrobial Activity:
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Sulfonamides are effective against bacterial infections by inhibiting dihydropteroate synthase in folate metabolism.
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Anti-inflammatory Properties:
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The compound may exhibit anti-inflammatory effects due to its structural similarity to other quinazoline-based drugs.
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Structural Studies
The compound's structure has been characterized using advanced spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C):
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Confirms the presence of aromatic protons and functional groups.
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IR Spectroscopy:
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Identifies characteristic vibrations for sulfonamide (S=O stretch) and nitro groups (NO₂ stretch).
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Mass Spectrometry (MS):
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Provides molecular ion peaks confirming molecular weight.
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Comparative Analysis with Related Compounds
To better understand this compound's significance, it is useful to compare it with other quinazoline derivatives:
Future Research Directions
Further studies on this compound could focus on:
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Structure–Activity Relationship (SAR):
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Investigating how substitutions on the quinazoline core affect biological activity.
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Pharmacokinetics and Toxicology:
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Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Molecular Docking Studies:
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Predicting binding interactions with biological targets like enzymes or receptors.
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